2-chloro-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide

Spleen Tyrosine Kinase (Syk) Autoimmune Disease Oncology

2-Chloro-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide (CAS 1207028-76-9) is a synthetic small-molecule pyridazine amide derivative (C₁₈H₁₅ClN₄O, MW 338.8) that incorporates a 6-methylpyridazin-3-yl amino linker connecting a phenyl core to a 2-chlorobenzamide moiety. The compound is structurally classified within the pyridazine amide series of spleen tyrosine kinase (Syk) inhibitors, a class that has attracted significant attention for treating autoimmune diseases (asthma, rheumatoid arthritis, systemic lupus erythematosus) and cancers.

Molecular Formula C18H15ClN4O
Molecular Weight 338.8
CAS No. 1207028-76-9
Cat. No. B2956176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide
CAS1207028-76-9
Molecular FormulaC18H15ClN4O
Molecular Weight338.8
Structural Identifiers
SMILESCC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl
InChIInChI=1S/C18H15ClN4O/c1-12-6-11-17(23-22-12)20-13-7-9-14(10-8-13)21-18(24)15-4-2-3-5-16(15)19/h2-11H,1H3,(H,20,23)(H,21,24)
InChIKeyKRNMHTQWYKMMQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide (CAS 1207028-76-9): Pyridazine Amide Syk Inhibitor Scaffold Overview


2-Chloro-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide (CAS 1207028-76-9) is a synthetic small-molecule pyridazine amide derivative (C₁₈H₁₅ClN₄O, MW 338.8) that incorporates a 6-methylpyridazin-3-yl amino linker connecting a phenyl core to a 2-chlorobenzamide moiety [1]. The compound is structurally classified within the pyridazine amide series of spleen tyrosine kinase (Syk) inhibitors, a class that has attracted significant attention for treating autoimmune diseases (asthma, rheumatoid arthritis, systemic lupus erythematosus) and cancers [2]. Early representatives of this pyridazine amide scaffold demonstrated high potency and selectivity for Syk but were mutagenic in the Ames assay; subsequent structure-guided optimization using ovality as a predictive parameter successfully identified nonmutagenic analogs with reduced cardiovascular liability [2]. The compound is registered in the ChEMBL database (CHEMBL3415607) and is primarily available as a research-use-only chemical probe from specialty vendors.

Why 2-Chloro-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide Cannot Be Casually Substituted Within the Pyridazine Amide Syk Inhibitor Class


The pyridazine amide Syk inhibitor scaffold is exquisitely sensitive to even modest structural perturbations. Early representatives of this scaffold exhibited unacceptable Ames mutagenicity, which was subsequently linked to specific structural features; the ovality-based predictive model described by Lucas et al. demonstrated that subtle changes to substituent geometry directly governed both mutagenicity and oral bioavailability [1]. Within the broader aminopyridazine amide chemotype, the 2-chlorobenzamide group at the terminal phenyl position represents a specific pharmacophoric element that influences both Syk potency and selectivity over off-target kinases such as mixed-lineage kinase 1 (MLK1) [2]. Generic substitution with uncharacterized analogs—particularly those lacking the 6-methylpyridazin-3-yl moiety or bearing alternative halogens on the benzamide—risks introducing Ames-positive mutagenicity, altering the selectivity profile, or compromising cellular potency, all of which are critical for reproducible translational research in immunology and oncology.

Quantitative Differentiation Evidence for 2-Chloro-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide (CAS 1207028-76-9) Against Pyridazine Amide Syk Inhibitor Comparators


Syk Kinase Inhibitory Potency vs. Parent Scaffold and Clinical Benchmark Fostamatinib

The pyridazine amide class to which 2-chloro-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide belongs has produced compounds with Syk IC₅₀ values in the sub-nanomolar range; the most optimized compounds in the series achieve IC₅₀ < 0.5 nM against recombinant human GST-Syk [1]. This compares favorably with the clinically evaluated Syk inhibitor fostamatinib (R406 active metabolite), which exhibits a Syk IC₅₀ of approximately 41 nM in comparable enzymatic assays [2]. However, the specific IC₅₀ value for CAS 1207028-76-9 has not been independently confirmed in peer-reviewed primary literature accessible under the current source restrictions; binding affinity data attributed to this compound in aggregated databases (BindingDB) indicate an IC₅₀ of 2 nM for full-length GST-tagged human Syk, though the originating publication is not verified [3]. Caution: this data point has not been validated against the compound's structure in the J. Med. Chem. paper or other primary source.

Spleen Tyrosine Kinase (Syk) Autoimmune Disease Oncology

Ames Mutagenicity Risk Differentiation: 2-Chlorobenzamide vs. Unsubstituted Benzamide Analogs

A critical differentiator within the pyridazine amide series is Ames mutagenicity potential. Lucas et al. report that early representatives of the scaffold were highly potent Syk inhibitors but mutagenic in the Ames assay; the introduction of specific substituents guided by ovality-based molecular shape descriptors successfully eliminated mutagenicity while preserving potency [1]. The 2-chloro substituent on the terminal benzamide ring of CAS 1207028-76-9 may confer a favorable ovality profile compared to unsubstituted benzamide analogs, though direct Ames data for this specific compound has not been located in accessible primary literature under current restrictions. Class-level inference suggests that compounds bearing this 2-chlorobenzamide motif within the pyridazine amide series were among those evaluated during the structure-guided optimization campaign described by Lucas et al. [1].

Genotoxicity Drug Safety Lead Optimization

Structural Differentiation from Closest Analogs: 2-Chloro vs. 2-Methoxy and 2-Chloro-6-Fluoro Substitution

Three structurally proximal analogs share the core N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide scaffold with variation only at the terminal benzamide substituent: the target compound (2-chloro), 2-methoxy-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide, and 2-chloro-6-fluoro-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide . The 2-chloro substituent contributes distinct electronic (σₘ = 0.37) and lipophilic (π = 0.71) properties compared to the 2-methoxy analog (σₘ = 0.12, π = -0.02), predicting differential target affinity and pharmacokinetic behavior. Additionally, 2-Cl is metabolically more stable than 2-OMe due to resistance to CYP450-mediated O-demethylation. Compared to 2-chloro-6-fluoro, the absence of the 6-fluoro substituent eliminates a hydrogen bond acceptor, potentially altering kinase hinge-region interactions. No published head-to-head comparative data for Syk inhibition or selectivity across these three analogs could be identified under current source restrictions.

Structure-Activity Relationship (SAR) Kinase Selectivity Chemical Probe Development

Potential Anti-Zika Virus Activity via NS4B Targeting: Class Benzamide vs. Other Flavivirus Inhibitor Chemotypes

A 2026 PLoS Pathogens publication by Chung et al. reports the discovery of a potent anti-Zika virus benzamide series that targets the viral NS4B protein, establishing NS4B as a pan-flavivirus vulnerability [1]. The structural core of this series—an N-phenylbenzamide bearing a heterocyclic amine substituent—is architecturally related to CAS 1207028-76-9. However, the specific compounds disclosed in the Chung et al. study have not been publicly cross-referenced against CAS 1207028-76-9, and no direct evidence confirms that this compound was included in the anti-ZIKV screening panel. If this compound maps to the disclosed benzamide series, it may exhibit anti-ZIKV activity; alternatively, it may represent a structurally distinct benzamide with differential viral target engagement.

Antiviral Zika Virus (ZIKV) NS4B Inhibitor

Oral Bioavailability and in Vivo Efficacy Differentiation Within the Pyridazine Amide Series

Lucas et al. present select pharmacokinetic and in vivo efficacy data for optimized pyridazine amide Syk inhibitors, demonstrating that certain compounds within the series achieve oral efficacy in rodent models of autoimmune disease [1]. The physicochemical determinants of oral absorption within this series were found to correlate with ovality (molecular shape), with specific substituent patterns enabling both nonmutagenicity and oral bioavailability. No specific pharmacokinetic data (F%, Cₘₐₓ, t₁/₂, AUC) for CAS 1207028-76-9 has been identified in the accessible literature. This represents a significant data gap for procurement decisions involving in vivo studies.

Pharmacokinetics Oral Bioavailability in Vivo Efficacy

Recommended Research Application Scenarios for 2-Chloro-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide (CAS 1207028-76-9) Based on Current Evidence


Biochemical Syk Kinase Assay Development and SAR Panel Member

As a pyridazine amide Syk inhibitor class member with reported sub-nanomolar to low-nanomolar potency, CAS 1207028-76-9 is most immediately applicable as a biochemical probe for Syk-dependent signaling studies [1]. It should be incorporated into a SAR panel alongside the 2-methoxy analog and the 2-chloro-6-fluoro analog to systematically evaluate the contribution of the 2-chloro substituent to Syk potency and kinase selectivity. Use in TR-FRET or Caliper-based enzymatic assays with recombinant GST-hSyk at concentrations spanning 0.1–100 nM, with fostamatinib (R406) as a positive control benchmark.

Cellular Syk Signaling Pathway Analysis in B-Cell and Mast Cell Models

Inhibition of Syk blocks B-cell receptor (BCR) and FcεRI signaling pathways. This compound—provided its cellular permeability is adequate—can be deployed in B-cell lymphoma lines (e.g., Ramos, Raji) or RBL-2H3 basophil leukemia cells to assess effects on Syk autophosphorylation (Y525/Y526), downstream PLCγ2 phosphorylation, and calcium flux [2]. Compare with the clinical Syk inhibitor fostamatinib (R406) and the more potent pyridazine amide lead (<0.5 nM) to benchmark cellular potency and selectivity.

Genotoxic Safety Profiling: Ames Assay Screening of Pyridazine Amide Series Members

Given that early pyridazine amide Syk inhibitors were Ames-positive, and that ovality-guided optimization successfully eliminated this liability, CAS 1207028-76-9 should be tested in the Ames fluctuation assay (Salmonella typhimurium TA98 and TA100 strains, ± S9 metabolic activation) to confirm its nonmutagenic status [1]. This is particularly critical if the compound is intended for in vivo studies or if it will be handled in formulation laboratories. Include a known Ames-positive pyridazine amide (if available from the Lucas et al. study) as a positive control.

Antiviral Screening Against Flaviviruses (Hypothesis-Generating)

Based on the structural analogy to the anti-ZIKV benzamide series reported by Chung et al. (2026), CAS 1207028-76-9 could be included in a phenotypic antiviral screening panel against ZIKV and closely related flaviviruses (e.g., dengue virus, West Nile virus) in Vero or Huh-7 cell-based infection assays [3]. This application is speculative and should be pursued only if pilot data confirms NS4B target engagement or antiviral activity. Do not prioritize procurement for this purpose without confirmatory evidence.

Quote Request

Request a Quote for 2-chloro-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.